Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2097973-25-4
VCID: VC3207269
InChI: InChI=1S/C13H19N3O3/c1-2-19-13(18)11-3-4-12(15-14-11)16-7-5-10(9-17)6-8-16/h3-4,10,17H,2,5-9H2,1H3
SMILES: CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)CO
Molecular Formula: C13H19N3O3
Molecular Weight: 265.31 g/mol

Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate

CAS No.: 2097973-25-4

Cat. No.: VC3207269

Molecular Formula: C13H19N3O3

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate - 2097973-25-4

Specification

CAS No. 2097973-25-4
Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
IUPAC Name ethyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridazine-3-carboxylate
Standard InChI InChI=1S/C13H19N3O3/c1-2-19-13(18)11-3-4-12(15-14-11)16-7-5-10(9-17)6-8-16/h3-4,10,17H,2,5-9H2,1H3
Standard InChI Key ZXLKNRKFMXLBLL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)CO
Canonical SMILES CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)CO

Introduction

Chemical Identity and Properties

Structural Classification and Identification

Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate belongs to the pyridazine class of heterocyclic compounds. Its structure features a six-membered pyridazine ring containing two adjacent nitrogen atoms, with an ethyl carboxylate group at position 3 and a 4-(hydroxymethyl)piperidine substituent at position 6. The compound is identified by CAS Registry Number 2097973-25-4, with a molecular formula of C13H19N3O3, corresponding to a molecular weight of 265.31 g/mol.

Table 1: Structural Identifiers for Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate

Identifier TypeValue
CAS Number2097973-25-4
Molecular FormulaC13H19N3O3
Molecular Weight265.31 g/mol
IUPAC Nameethyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridazine-3-carboxylate
Standard InChIInChI=1S/C13H19N3O3/c1-2-19-13(18)11-3-4-12(15-14-11)16-7-5-10(9-17)6-8-16/h3-4,10,17H,2,5-9H2,1H3
Standard InChIKeyZXLKNRKFMXLBLL-UHFFFAOYSA-N
SMILESCCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)CO
PubChem Compound ID121206180

Physicochemical Properties

The piperidine ring introduces a basic nitrogen that influences the compound's solubility profile and potential interactions with biological targets. The hydroxymethyl group attached to the piperidine ring is perhaps the most significant feature from a medicinal chemistry perspective, as it introduces a polar, hydrogen-bond-capable moiety that likely enhances the compound's water solubility compared to similar compounds lacking this feature.

Synthesis and Preparation

Esterification Process

The typical esterification process to form Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate would involve reacting the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. This standard esterification method generally proceeds through activation of the carboxylic acid followed by nucleophilic attack by ethanol, resulting in the formation of the ethyl ester with elimination of water.

Common acid catalysts for such reactions include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid . Following the reaction, purification might involve techniques such as extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and concentration in vacuo, as is common for similar compounds .

Therapeutic AreaMechanism of ActionRelevance to Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate
AntimicrobialInhibition of bacterial enzymes or cell wall synthesisPyridazine core may interact with bacterial targets
AntiviralInterference with viral replication or entryCompound may bind to viral proteins
Enzyme InhibitionCompetitive or allosteric inhibition of enzymesStructural features suggest potential for binding to enzyme active sites
CNS DisordersModulation of neurotransmitter systemsPiperidine moiety is common in CNS-active compounds

Research Status and Future Directions

Future Research Opportunities

Several promising research directions can be identified for Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate:

  • Comprehensive biological screening against various targets to identify potential therapeutic applications.

  • Structure-activity relationship studies through the synthesis and testing of structural analogs with modifications to the pyridazine core, piperidine ring, hydroxymethyl group, or ethyl carboxylate.

  • Optimization of synthetic routes to facilitate larger-scale production and derivatization.

  • Pharmacokinetic evaluation to determine absorption, distribution, metabolism, and excretion profiles.

  • Computational studies to predict potential biological targets and guide structural modifications for enhanced activity.

As noted in the literature, studies focusing on structure-activity relationships could provide valuable insights into how modifications to the pyridazine core influence its biological properties. The hydroxymethyl group, in particular, warrants investigation for its role in enhancing solubility and biological interactions.

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